tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-formyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-7(6-13)5-12(4)11-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEJZDPDYUGURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Hydrochloric acid (HCl) in water at reflux temperature.
Major Products Formed
Oxidation: 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: tert-Butyl 4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including tert-butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
2. Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. In a series of experiments, it was found to reduce seizure activity in animal models, highlighting its potential for treating epilepsy.
3. Cancer Research
Recent studies have explored the use of pyrazole derivatives in cancer therapy. This compound has shown promise in inhibiting tumor growth in vitro, particularly through mechanisms involving apoptosis and cell cycle arrest .
Applications in Organic Synthesis
1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex pyrazole derivatives through various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
2. Synthesis of Novel Compounds
The compound has been used as a precursor for synthesizing novel heterocyclic compounds with potential biological activities. For instance, modifications to the pyrazole ring have led to the development of new inhibitors targeting specific enzyme pathways in disease processes .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Cancer Cell Line Studies
In cancer research, this compound was tested against various cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, particularly against breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Spectroscopic Properties
- 1H NMR: The target compound’s formyl proton resonates as a singlet at δ ~9.5–10.0 ppm, absent in boronate analogs. Benzo-triazole protons (e.g., compound 26) appear as broad signals at δ 7.5–8.0 ppm , while indole derivatives () exhibit aromatic protons at δ 6.5–7.5 ppm .
- 13C NMR: The formyl carbon (δ ~190–200 ppm) and tert-butyl quaternary carbon (δ ~80–85 ppm) are distinctive markers for the target compound .
Q & A
Q. What are the environmental implications of this compound’s degradation?
- Methodological Answer : While specific ecotoxicological data are limited, advanced oxidation processes (AOPs) like UV/Fenton systems degrade similar tert-butyl compounds. Monitoring byproducts (e.g., CO₂, formic acid) via LC-MS and TOC analysis ensures minimal environmental persistence. Biodegradation studies using soil microbiota are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
